4-(4-Bromophenyl)-2-chloro-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile
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Overview
Description
4-(4-Bromophenyl)-2-chloro-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile is a complex organic compound that belongs to the class of naphthyridines This compound is characterized by its unique structure, which includes a bromophenyl group, a chloro group, and a naphthyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromophenyl)-2-chloro-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting with a bromophenyl derivative, the compound can be synthesized through a series of reactions including halogenation, nitration, and cyclization .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromophenyl)-2-chloro-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromophenyl and chloro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Sodium hydroxide or potassium carbonate in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
4-(4-Bromophenyl)-2-chloro-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antiproliferative properties.
Medicine: Explored for its potential use in developing new therapeutic agents, particularly in cancer research.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 4-(4-Bromophenyl)-2-chloro-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-(4-Bromophenyl)thiazol-2-yl-2-chloroacetamide: Known for its antimicrobial and anticancer properties.
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: Used in the synthesis of liquid crystal polymers.
Uniqueness
4-(4-Bromophenyl)-2-chloro-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile is unique due to its specific naphthyridine ring system, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C16H13BrClN3 |
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Molecular Weight |
362.65 g/mol |
IUPAC Name |
4-(4-bromophenyl)-2-chloro-6-methyl-7,8-dihydro-5H-1,6-naphthyridine-3-carbonitrile |
InChI |
InChI=1S/C16H13BrClN3/c1-21-7-6-14-13(9-21)15(12(8-19)16(18)20-14)10-2-4-11(17)5-3-10/h2-5H,6-7,9H2,1H3 |
InChI Key |
JQAQMYNQTVGESK-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=C(C1)C(=C(C(=N2)Cl)C#N)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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